molecular formula C8H13IN2O B1653507 4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856020-60-4

4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B1653507
CAS No.: 1856020-60-4
M. Wt: 280.11
InChI Key: XXRQLEAYWIOZBH-UHFFFAOYSA-N
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Description

4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropoxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The molecular formula of this compound is C10H15IN2O .

Preparation Methods

The synthesis of 4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of a suitable pyrazole precursor. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the alkylation of a pyrazole derivative with isopropoxymethyl halides in the presence of a base .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial preparation of this compound .

Chemical Reactions Analysis

4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-iodo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-iodo-1-methyl-3-(propan-2-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRQLEAYWIOZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199004
Record name 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856020-60-4
Record name 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856020-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-1-methyl-3-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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